molecular formula C8H8BrClO B1321459 2-(2-Bromo-4-chlorophenyl)ethanol CAS No. 52864-57-0

2-(2-Bromo-4-chlorophenyl)ethanol

Cat. No.: B1321459
CAS No.: 52864-57-0
M. Wt: 235.5 g/mol
InChI Key: LLAISAAYRNWOKJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Biochemical Analysis

Biochemical Properties

2-(2-Bromo-4-chlorophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In certain cell types, it may also affect cell proliferation and apoptosis, highlighting its potential as a research tool in studying cell biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but may degrade under certain conditions, such as exposure to strong oxidizing agents . Long-term studies have shown that its effects on cellular function can vary, with potential cumulative impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining safe and effective dosages for research purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution to different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)ethanol typically involves the bromination and chlorination of phenyl ethanol derivatives. One common method is the bromination of 2-chloroacetophenone followed by reduction to yield the desired compound. The reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Bromo-4-chlorophenyl)acetaldehyde or 2-(2-Bromo-4-chlorophenyl)acetone.

    Reduction: Formation of 2-(2-Chlorophenyl)ethanol or 2-(2-Bromophenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)ethanol
  • 2-(2-Bromo-4-methylphenyl)ethanol
  • 2-(2-Bromo-4-nitrophenyl)ethanol

Uniqueness

2-(2-Bromo-4-chlorophenyl)ethanol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAISAAYRNWOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306472
Record name 2-Bromo-4-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52864-57-0
Record name 2-Bromo-4-chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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